

# Application Notes and Protocols: Timolol Maleate in a Rabbit Ocular Hypertension Model

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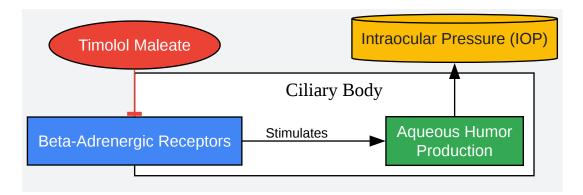
Audience: Researchers, scientists, and drug development professionals.

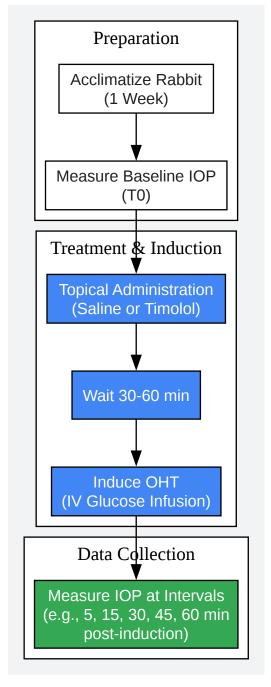
Introduction: **Timolol Maleate** is a non-selective beta-adrenergic receptor blocking agent used extensively in the treatment of elevated intraocular pressure (IOP) in patients with ocular hypertension or open-angle glaucoma.[1][2][3] Its primary mechanism of action involves the reduction of aqueous humor production.[1][4][5] The rabbit is a commonly used animal model for evaluating the efficacy of IOP-lowering drugs due to the anatomical and physiological similarities of its eyes to human eyes.[6] This document provides a detailed experimental protocol for evaluating the effects of **Timolol Maleate** in a rabbit model of induced ocular hypertension.

## **Mechanism of Action of Timolol Maleate**

**Timolol Maleate** lowers intraocular pressure by blocking beta-adrenergic receptors (both beta-1 and beta-2) in the ciliary body of the eye.[1][2][7] This blockade inhibits the production and secretion of aqueous humor, the fluid that maintains pressure within the eye.[1][4][7] The reduction in aqueous humor inflow leads to a decrease in overall intraocular pressure.[5][8][9] Studies suggest this is achieved primarily by reducing blood flow to the ciliary process rather than by inhibiting active transport systems.[9]







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